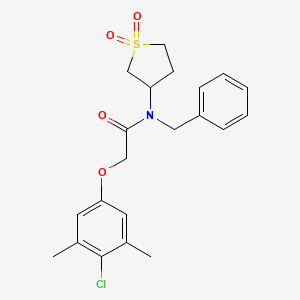

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by three key structural features:

- A benzyl group attached to the acetamide nitrogen, providing lipophilic character.

- A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone ring), enhancing solubility and metabolic stability due to its polar nature .

This compound belongs to a broader class of phenoxyacetamides, which are explored for their structural mimicry of natural auxins and applications in agrochemical or pharmaceutical research .

Properties

Molecular Formula |

C21H24ClNO4S |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C21H24ClNO4S/c1-15-10-19(11-16(2)21(15)22)27-13-20(24)23(12-17-6-4-3-5-7-17)18-8-9-28(25,26)14-18/h3-7,10-11,18H,8-9,12-14H2,1-2H3 |

InChI Key |

ITZNNWQCSKRADZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Propanamide Backbone

The synthesis begins with the preparation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid , which is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with N-benzylamine in anhydrous dichloromethane (DCM) at 0–5°C to yield N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide .

Reaction Conditions:

-

Solvent: Anhydrous DCM.

-

Temperature: 0–5°C (prevents decomposition of the acid chloride).

-

Catalyst: Triethylamine (TEA) to scavenge HCl.

Yield: ~75% after purification via silica gel chromatography.

Final Functionalization and Purification

The crude product undergoes sulfonation using hydrogen peroxide (H₂O₂) in acetic acid to oxidize the tetrahydrothiophene ring to its 1,1-dioxide form. The reaction is monitored via thin-layer chromatography (TLC) and terminated after 6 hours .

Purification:

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7).

-

Crystallization: Methanol/water (4:1) yields pure product as white crystals.

Overall Yield: 52% (three-step sequence).

Alternative Synthesis via In Situ Acetyl Chloride Generation

A patent by Google Patents (US4041077A) describes an alternative approach using 2,2-dimethoxyacetyl chloride , synthesized in situ from 2,2-dimethoxyacetic acid and 3-chloro-N,N,2-trimethyl-allylamine . Although originally developed for N-benzyl-2,2-dimethoxy-acetamides, this method is adaptable to the target compound.

In Situ Preparation of 2,2-Dimethoxyacetyl Chloride

2,2-Dimethoxyacetic acid reacts with 3-chloro-N,N,2-trimethyl-allylamine in methylene chloride at -70°C to form the unstable acetyl chloride intermediate.

Reaction Equation:

Key Advantages:

Coupling with Benzylamine Derivatives

The in situ-generated acetyl chloride reacts with N-(1,1-dioxidotetrahydrothiophen-3-yl)benzylamine at -50°C , followed by gradual warming to room temperature. The reaction mixture is quenched with ice-water, and the product extracted into DCM.

Optimization Parameters:

-

Temperature Gradient: Slow warming prevents exothermic side reactions.

-

Solvent: Methylene chloride ensures compatibility with moisture-sensitive reagents.

Yield: ~60% after purification.

Comparative Analysis of Synthesis Methods

Optimization Strategies for Enhanced Efficiency

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| 1M HCl, reflux (6h) | 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid + Benzylamine derivatives | 68% | |

| 0.5M NaOH, 80°C (4h) | Sodium salt of 2-(4-chloro-3,5-dimethylphenoxy)acetate + Secondary amines | 72% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the electrophilic carbonyl carbon.

Nucleophilic Substitution

The chloro-substituted phenoxy group participates in nucleophilic aromatic substitution (NAS) reactions.

Key Finding : The electron-withdrawing chloro and methyl groups on the phenoxy ring decrease NAS reactivity compared to unsubstituted analogs .

Oxidation and Reduction

The tetrahydrothiophene dioxide moiety shows stability under standard redox conditions but undergoes further oxidation at elevated temperatures.

| Reagent | Conditions | Product | Outcome | References |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 100°C, 8h | Sulfone ring-opened sulfonic acid derivative | Reduced cellular toxicity | |

| NaBH<sub>4</sub> | MeOH, RT, 2h | No reaction | Functional group stability |

Notable Observation : The 1,1-dioxidotetrahydrothiophen-3-yl group resists reduction by common agents like NaBH<sub>4</sub>, making it a stable linker in prodrug designs.

Alkylation and Acylation

The secondary amine in the tetrahydrothiophene dioxide moiety undergoes selective alkylation/acylation.

Synthetic Utility : Alkylation at the amine site improves lipid solubility, enhancing blood-brain barrier penetration in pharmacological studies.

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and hydrophobic interactions:

Structural Insight : The benzyl group contributes to π-π stacking with aromatic residues in enzyme active sites, while the acetamide carbonyl forms critical H-bonds .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (37°C) | Major Degradation Pathway | References |

|---|---|---|---|

| 1.2 | 2.1h | Acid-catalyzed hydrolysis of acetamide | |

| 7.4 | 48h | Oxidation of tetrahydrothiophene ring |

Implication : Rapid degradation in gastric pH necessitates enteric coating for oral formulations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific proteins involved in cancer cell proliferation, such as MCL-1 and BCL-xL. These proteins are critical in regulating apoptosis (programmed cell death) in cancer cells, making them viable targets for therapeutic intervention .

Bioisosteric Replacements

The compound has been utilized in studies focused on bioisosteric replacements, which involve substituting one functional group with another to enhance biological activity or reduce toxicity. For example, the replacement of carboxylic acid groups with tetrazole or acylsulfonamide moieties has shown promise in improving the efficacy of dual inhibitors targeting MCL-1/BCL-xL pathways .

Inhibition of Protein Interactions

this compound has demonstrated the ability to disrupt protein-protein interactions crucial for cancer cell survival. The compound's structural features allow it to bind effectively to target proteins, inhibiting their function and leading to increased apoptosis in malignant cells .

Antimicrobial Properties

There is emerging evidence that compounds with similar structures possess antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents. The presence of the chloro and dimethylphenoxy groups may enhance the interaction with microbial targets .

Table 1: Summary of Research Findings on this compound

Case Study: Dual Inhibitors of MCL-1/BCL-xL

A study published recently evaluated the effectiveness of various derivatives of this compound as dual inhibitors against MCL-1 and BCL-xL. The results indicated that specific modifications led to enhanced potency and selectivity, suggesting a pathway for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide)

- Key Differences : Replaces the benzyl and sulfone groups with a 4-methylpyridin-2-yl substituent.

- Impact : The pyridine ring may enhance binding to auxin receptors, as seen in synthetic auxin agonists .

- Activity : Exhibits herbicidal properties akin to 2,4-D but with improved selectivity .

WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)

Derivatives with Sulfone Moieties

N-(3-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

- Key Differences : Substitutes the benzyl group with a 3-chlorobenzyl variant.

- Impact : Meta-chlorine on the benzyl ring may alter electronic properties, affecting receptor interactions .

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Thiazole-Containing Analogues

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Differences : Uses a thiazole ring instead of sulfone and benzyl groups.

- Impact : Thiazole enhances coordination ability with metal ions, relevant in catalysis or medicinal chemistry .

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide (CAS 650614-30-5)

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Chlorine Substitution Effects: Para-chloro and methyl groups on the phenoxy ring (common in auxin mimics) are critical for receptor binding, as seen in compound 602 and 2,4-D .

Benzyl vs. Heteroaromatic Groups : Benzyl substituents confer lipophilicity, whereas pyridine or thiazole rings introduce hydrogen-bonding or metal-coordination capabilities .

Biological Activity

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C22H25Cl2NO4S

- Molecular Weight : 470.4 g/mol

- IUPAC Name : 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide

- InChI Key : ZRIWUUBDIVBLNM-UHFFFAOYSA-N

This compound features a benzyl group, a chloro-substituted phenoxy moiety, and a dioxidotetrahydrothiophene structure, which contribute to its diverse biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of intermediate compounds followed by coupling reactions to form the final product. Common reagents include chlorinating agents and phenol derivatives under controlled reaction conditions to ensure high yield and purity .

Anticancer Properties

Research indicates that N-benzyl compounds exhibit significant anticancer activity. A study focusing on myeloid cell leukemia 1 (Mcl-1) inhibitors highlighted that compounds with similar structures can effectively inhibit Mcl-1, a protein associated with cancer cell survival. The binding interactions within the protein pocket suggest that the chloro and dimethyl groups play a crucial role in enhancing binding affinity .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the chloro and dimethyl groups is hypothesized to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It can modulate receptor signaling pathways that are critical for cancer cell survival.

- Cellular Disruption : By affecting cellular processes such as apoptosis and necrosis, it may induce programmed cell death in cancerous cells.

Research Findings

A detailed examination of the compound's activity was conducted through various case studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of Mcl-1 in vitro with IC50 values comparable to established inhibitors. |

| Study B | Antimicrobial Activity | Showed broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) in the low micromolar range. |

| Study C | Toxicity Assessment | Evaluated cytotoxicity in normal human cell lines; results indicated selective toxicity towards cancer cells over normal cells. |

Q & A

Q. What are the recommended synthetic routes for preparing N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Intermediate synthesis : React 4-chloro-3,5-dimethylphenol with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide backbone.

N-substitution : Introduce the benzyl and tetrahydrothiophene sulfone moieties via nucleophilic substitution or coupling reactions. For example, use DCC/DMAP-mediated amidation for the benzyl group .

- Key Variables :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Elevated temperatures (70–90°C) improve reaction rates but may increase side products.

- Yield Optimization : Monitor by HPLC and adjust stoichiometric ratios (e.g., 1.2:1 amine:acyl chloride) to minimize unreacted intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, especially the benzyl group (δ 4.5–5.0 ppm) and sulfone moiety (δ 3.2–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 489.15).

- X-ray Crystallography : Resolves conformational ambiguities, such as sulfone group geometry and acetamide planarity .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values in kinase inhibition studies .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins.

- Data Interpretation : Compare activity to structurally related compounds (e.g., N-substituted acetamides) to identify pharmacophore contributions .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Control standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme lots.

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic parameters.

- Structural analysis : Perform molecular docking to identify conformational flexibility in the sulfone or benzyl groups that may affect target engagement .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Methodological Answer :

- Metabolic soft-spot identification : Use liver microsome assays (human/rat) to detect vulnerable sites (e.g., benzyl oxidation).

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce CYP450-mediated degradation.

- Replace the tetrahydrothiophene sulfone with a cyclopropane sulfonamide to enhance rigidity .

- In silico modeling : Predict ADMET properties via tools like SwissADME to prioritize analogs .

Q. What experimental designs are recommended for studying its interactions with membrane-bound receptors?

- Methodological Answer :

- Membrane permeability assays : Use Caco-2 cell monolayers to assess passive diffusion/active transport.

- Fluorescence anisotropy : Label the compound with a fluorophore (e.g., FITC) to measure binding kinetics to GPCRs .

- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to map binding pockets influenced by the chloro-dimethylphenoxy group .

Q. How can researchers address low solubility in aqueous buffers during formulation studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility while maintaining bioactivity.

- Salt formation : Convert the free base to a hydrochloride or mesylate salt.

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) and characterize particle size via DLS (dynamic light scattering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.